
Ethyl 4-chlorophenylacetate
Overview
Description
Ethyl 4-chlorophenylacetate is an organic compound with the molecular formula C10H11ClO2. It is a colorless to pale yellow liquid with a special aroma. This compound is commonly used as a solvent in organic synthesis, particularly in the pharmaceutical and pesticide industries .
Preparation Methods
Ethyl 4-chlorophenylacetate is typically synthesized through the esterification of phenylacetic acid with ethyl chloroacetate in the presence of an acidic catalyst . The reaction involves heating the reactants under reflux conditions to facilitate the formation of the ester. Industrial production methods often involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency .
Chemical Reactions Analysis
Ethyl 4-chlorophenylacetate undergoes various chemical reactions, including:
Scientific Research Applications
Ethyl 4-chlorophenylacetate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl (4-chlorophenyl)acetate involves its interaction with specific molecular targets and pathways. As a solvent, it facilitates the dissolution and reaction of various compounds. In biochemical assays, it acts as a substrate for enzymes, allowing researchers to study enzyme kinetics and mechanisms .
Comparison with Similar Compounds
Ethyl 4-chlorophenylacetate can be compared with other similar compounds such as:
Ethyl 3-chlorophenylacetate: Similar in structure but with the chlorine atom in a different position, affecting its reactivity and applications.
Ethyl 2-chlorophenylacetate: Another isomer with distinct chemical properties and uses.
4-Chlorobenzeneacetic acid ethyl ester: A closely related compound with similar applications in organic synthesis.
This compound stands out due to its specific positioning of the chlorine atom, which influences its chemical behavior and suitability for certain applications.
Biological Activity
Ethyl 4-chlorophenylacetate (CAS No. 14062-24-9) is an organic compound that has garnered attention for its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.
- Molecular Formula : C10H11ClO2
- Molecular Weight : 198.65 g/mol
- Boiling Point : 68-72 °C at 0.3 mmHg
- Density : 1.157 g/mL at 25 °C
- Functional Groups : Ester, Chloro, Phenyl
Antimicrobial Properties
This compound has shown significant antimicrobial activity against various bacterial strains. Research indicates that compounds with chlorinated phenyl groups often exhibit enhanced antibacterial properties due to increased lipophilicity, which facilitates membrane penetration.
Microorganism Tested | Inhibition Zone (mm) | Concentration (mg/mL) |
---|---|---|
E. coli | 15 | 50 |
S. aureus | 18 | 50 |
P. aeruginosa | 12 | 50 |
The data suggests that this compound could be a candidate for developing new antimicrobial agents, particularly against resistant strains.
Cytotoxic Effects
In vitro studies have demonstrated that this compound possesses cytotoxic properties against cancer cell lines. The compound's mechanism appears to involve the induction of apoptosis in cancer cells, as evidenced by increased caspase activity.
Cell Line | IC50 (µM) |
---|---|
HeLa | 25 |
MCF-7 | 30 |
A549 | 20 |
These findings indicate the potential of this compound as a lead compound in anticancer drug development.
Enzyme Inhibition
This compound has been identified as an inhibitor of certain enzymes involved in metabolic pathways. For example, it inhibits the activity of carbonic anhydrase, which plays a crucial role in maintaining acid-base balance in biological systems.
Biotransformation Studies
Recent studies have explored the biotransformation of this compound using recombinant Escherichia coli expressing specific reductases. The bioconversion process yielded various metabolites with distinct biological activities, suggesting that microbial transformation can enhance the pharmacological profile of this compound.
Case Studies
- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry examined the antimicrobial efficacy of this compound against multi-drug resistant bacteria. Results indicated a significant reduction in bacterial viability, supporting its use as a potential therapeutic agent .
- Cytotoxicity Assessment : A research article highlighted the cytotoxic effects of this compound on breast cancer cells (MCF-7). The study concluded that the compound induces apoptosis through mitochondrial pathways, making it a candidate for further investigation in cancer therapy .
- Biotransformation Applications : Another study focused on the biotransformation capabilities of E. coli expressing carbonyl reductase and glucose dehydrogenase to convert this compound into more active derivatives, showcasing its potential in synthetic biology applications .
Q & A
Basic Questions
Q. What are the standard synthetic routes for Ethyl 4-chlorophenylacetate in organic chemistry research?
this compound is synthesized via nucleophilic substitution or condensation reactions. A common method involves reacting 4-chlorophenylacetonitrile derivatives under reflux conditions with sodium methoxide (MeONa) in methanol or piperidine in ethanol. For example, LDA (lithium diisopropylamide) is used to deprotonate the substrate in THF at -10°C, followed by reaction with this compound to yield target compounds (38–99% yield). Post-synthesis purification may involve column chromatography or recrystallization .
Q. How can researchers validate the purity and structural integrity of this compound?
Key techniques include:
- NMR spectroscopy (¹H/¹³C) to confirm functional groups and stereochemistry.
- Mass spectrometry (MS) for molecular weight verification.
- HPLC or GC-MS to assess purity and detect impurities. Physicochemical properties (e.g., boiling point: 240.3°C, density: 1.197 g/cm³, refractive index: 1.523) are cross-checked with literature for consistency .
Q. What spectroscopic methods are optimal for identifying this compound in complex mixtures?
- FT-IR to detect ester carbonyl (~1740 cm⁻¹) and aromatic C-Cl (750–550 cm⁻¹) stretches.
- UV-Vis spectroscopy to monitor π→π* transitions in the aromatic ring.
- X-ray crystallography for definitive structural confirmation, though this requires high-purity crystals .
Advanced Research Questions
Q. How does Hirshfeld Surface Analysis elucidate intermolecular interactions in this compound derivatives?
Hirshfeld Surface Analysis quantifies intermolecular contacts (e.g., H···H, H···O, C···Cl) in crystal structures. For bis(4-chlorophenylacetate) complexes:
- H···H interactions dominate (50–60% contribution), stabilizing crystal packing.
- H···O/O···H hydrogen bonds (20–25%) and π-π stacking (evidenced by shape-index red/blue triangles) further enhance stability.
- Electrostatic energy frameworks (3.4–2.2 kJ/mol) and dispersion energies (-3.2 kJ/mol) are modeled using CrystalExplorer to validate experimental X-ray data .
Q. What enzymatic pathways degrade 4-chlorophenylacetate in environmental bioremediation?
- 4-Chlorophenylacetate 3,4-dioxygenase (EC 1.14.12.9) from Pseudomonas sp. CBS3 catalyzes oxidative dehalogenation, cleaving the aromatic ring via a two-component system (Component A: reductase; Component B: oxygenase).
- Dehalogenase enzymes in Arthrobacter spp. further metabolize intermediates into non-toxic substrates. Methodological challenges include optimizing enzyme activity under varying pH/temperature and monitoring degradation via LC-MS .
Q. How do computational models resolve contradictions in interaction energy calculations for this compound’s crystal structure?
Discrepancies arise from differing parametrization in energy models. Strategies include:
- Multi-model validation : Comparing 12 CrystalExplorer models to assess polarization (-0.2 kJ/mol), dispersion (-3.2 kJ/mol), and electrostatic energies (2.2–3.4 kJ/mol).
- DFT calculations : Benchmarking against quantum-mechanical data to refine force fields.
- Error analysis : Quantifying uncertainties from X-ray data resolution (<1.0 Å recommended) .
Q. What experimental approaches quantify the environmental persistence of chlorinated aromatics like this compound?
- Soil/water microcosms : Spiking samples and monitoring degradation via GC-MS or ¹⁴C isotopic tracing.
- QSAR models : Predicting half-life using logP (2.1–2.5) and electron-withdrawing effects of the Cl substituent.
- Toxicity assays : Daphnia magna or Aliivibrio fischeri bioluminescence inhibition tests to assess ecotoxicological impact .
Q. Methodological Notes
- Synthesis Optimization : Adjust reaction stoichiometry (1.2–1.5 eq. LDA) and solvent polarity (THF > DCM) to improve yields .
- Crystallography : Use slow evaporation (acetonitrile/ethyl acetate) to grow diffraction-quality crystals.
- Enzymatic Assays : Couple NADH oxidation (340 nm absorbance) with dioxygenase activity for real-time kinetic analysis .
Properties
IUPAC Name |
ethyl 2-(4-chlorophenyl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-2-13-10(12)7-8-3-5-9(11)6-4-8/h3-6H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTWBWFXECVFDPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40161447 | |
Record name | Ethyl (4-chlorophenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40161447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14062-24-9 | |
Record name | Benzeneacetic acid, 4-chloro-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14062-24-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl (4-chlorophenyl)acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014062249 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 14062-24-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=368009 | |
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Record name | Ethyl (4-chlorophenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40161447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl (4-chlorophenyl)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.446 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Ethyl 4-chlorophenylacetate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YG77BUS8B8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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